The compound 2,6-Diamino-5-bromo-1H-pyrimidin-4-one is a derivative of the pyrimidine class, which is known for its wide range of biological activities. Pyrimidines and their derivatives have been extensively studied due to their antifolate, antimicrobial, antiviral, and antitumor properties. These compounds often function as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical in the folate pathway, which is essential for DNA synthesis and cell division. The inhibition of DHFR can lead to the suppression of microbial growth or the proliferation of cancer cells, making these compounds valuable in medical research and treatment.
Several studies have synthesized and evaluated pyrimidine derivatives as potential inhibitors of DHFR from various pathogens. For instance, compounds with a methylthio bridge to an aryl group have shown high selectivity and potency against DHFR from Pneumocystis carinii and Toxoplasma gondii, with some analogues also displaying antimycobacterial activity against Mycobacterium tuberculosis2. Similarly, other analogues have been designed to investigate the role of different substituents on the phenyl ring, revealing a direct relationship between calculated lipophilicity and cell penetration, which is crucial for their antimicrobial efficacy15.
The antiviral activity of pyrimidine derivatives has also been explored, with some compounds showing marked inhibition of retrovirus replication in cell culture. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated pronounced antiretroviral activity without measurable toxicity, comparable to reference drugs such as adefovir and tenofovir3.
In the field of oncology, pyrimidine derivatives have been investigated for their antitumor properties. Classical and nonclassical antifolate inhibitors of DHFR have been synthesized, with some showing inhibitory activity similar to methotrexate against various human cancer cell lines. These compounds have been found to utilize the reduced folate/MTX-transport system and inhibit DHFR, with poly-gamma-glutamylation playing a role in their mechanism of action6.
The antibacterial potential of 2,4-diamino-5-benzylpyrimidines and their analogues has been studied, with some compounds exhibiting excellent broad-spectrum in vitro antibacterial activity. The specificity and potency of these inhibitors can be influenced by the substitution pattern on the pyrimidine ring, with certain derivatives achieving high levels of DHFR inhibition and specificity7.
This compound is derived from the pyrimidine family, which consists of six-membered heterocyclic compounds containing nitrogen atoms. The presence of bromine and amino groups enhances its reactivity and biological properties, making it a subject of interest in pharmaceutical research. Its classification as an antimicrobial agent has been explored in various studies, particularly regarding its synthesis and biological applications.
The synthesis of 5-bromo-2,4-diamino-6-hydroxypyrimidine can be achieved through several methods:
These methods highlight the versatility of synthetic routes available for producing this compound, emphasizing both traditional and more innovative approaches.
The molecular structure of 5-bromo-2,4-diamino-6-hydroxypyrimidine features a pyrimidine ring substituted with amino groups at positions 2 and 4, a hydroxyl group at position 6, and a bromine atom at position 5.
The structural integrity and reactivity of this compound make it valuable for further chemical modifications and applications in drug development.
5-Bromo-2,4-diamino-6-hydroxypyrimidine participates in various chemical reactions that enhance its utility:
These reactions underline the compound's versatility in synthetic organic chemistry and its potential therapeutic applications.
The mechanism of action for 5-bromo-2,4-diamino-6-hydroxypyrimidine primarily involves its role as an inhibitor of GTP cyclohydrolase I. By binding to this enzyme, it disrupts the conversion of GTP to dihydroneopterin triphosphate, thereby affecting downstream pathways involved in neurotransmitter synthesis.
This understanding of its mechanism highlights the importance of this compound in pharmacological research.
These properties are significant when considering formulations for pharmaceutical applications.
5-Bromo-2,4-diamino-6-hydroxypyrimidine has several notable applications:
These applications underscore the significance of this compound within medicinal chemistry and biochemistry fields.
5-Bromo-2,4-diamino-6-hydroxypyrimidine represents a brominated derivative of the pyrimidine heterocycle, possessing systematic chemical names that reflect its substitution pattern and tautomeric forms. According to IUPAC conventions, the predominant name designates it as 5-Bromo-2,4-diamino-6-hydroxypyrimidine, though the hydroxyl group's presence at the 6-position permits alternative nomenclature reflecting its lactam form: 5-Bromo-2,6-diamino-4(3H)-pyrimidinone [4] [8]. This compound is globally identified by the CAS Registry Number 6312-72-7, providing a unique identifier across chemical databases and commercial catalogs [1] [4] [10].
Its molecular formula, C₄H₅BrN₄O, was established through elemental analysis and high-resolution mass spectrometry, confirming a molecular weight of 205.01 g/mol [1] [4] [7]. This formula accounts for the pyrimidine ring's carbon and nitrogen atoms, the bromine substituent at the 5-position, two amino groups at the 2- and 4-positions, and the hydroxyl (or carbonyl) functionality at the 6-position. The SMILES notation (O=C1N=C(N)C(N)=C1Br) and InChIKey (NLKHCTSHGBTJTH-UHFFFAOYSA-N) provide machine-readable representations essential for cheminformatics and database searches [1] [8].
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 5-Bromo-2,4-diamino-6-hydroxypyrimidine |
Alternative IUPAC Name | 5-Bromo-2,6-diamino-4(3H)-pyrimidinone |
CAS Registry Number | 6312-72-7 |
Common Synonyms | 2,6-Diamino-5-bromopyrimidin-4(1H)-one; NSC 40393 |
Molecular Formula | C₄H₅BrN₄O |
Molecular Weight | 205.01 g/mol |
Crystallography: While single-crystal X-ray diffraction data for 5-bromo-2,4-diamino-6-hydroxypyrimidine remains unreported in the available literature, its structural analog 2,4-diamino-6-hydroxypyrimidine (CAS 56-06-4) exhibits a monoclinic crystal lattice with P2₁/c space group symmetry [6]. This parent compound displays extensive hydrogen bonding involving both amino groups and the carbonyl oxygen, forming a three-dimensional network. The bromo substituent in the title compound is anticipated to influence packing density and intermolecular interactions due to its larger atomic radius and polarizability.
Infrared Spectroscopy: Fourier-transform infrared (FTIR) analysis reveals key vibrational modes characteristic of its functional groups. A strong absorption band between 1640–1680 cm⁻¹ corresponds to the C=O stretch of the predominant lactam tautomer. N-H stretching vibrations of the amino groups appear as broad bands in the 3300–3500 cm⁻¹ region, while C-Br stretching is observed near 650–700 cm⁻¹ [7] [10]. The absence of a broad O-H stretch above 3000 cm⁻¹ supports the dominance of the carbonyl form in the solid state.
Nuclear Magnetic Resonance Spectroscopy:
Table 2: Key Spectroscopic Signatures
Spectroscopic Method | Observed Signals | Assignment |
---|---|---|
FTIR (KBr) | 3300–3500 cm⁻¹ (broad) | N-H Stretch (amino groups) |
1640–1680 cm⁻¹ (strong) | C=O Stretch (lactam) | |
650–700 cm⁻¹ | C-Br Stretch | |
¹H NMR (DMSO-d₆) | 5.95–6.10 ppm (s) | Amino Protons (NH₂) |
10.20 ppm (broad s) | Lactam Proton (N-H) | |
¹³C NMR (DMSO-d₆) | 162.5 ppm | C6 (Carbonyl Carbon) |
85.3 ppm | C5 (Brominated Carbon) |
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) displays a molecular ion peak at m/z 203.97 [M]⁺, consistent with the calculated mass for C₄H₵⁷⁹BrN₄O (205.01). Isotopic patterns exhibit the characteristic 1:1 doublet for bromine (⁷⁹Br/⁸¹Br) at m/z 204/206. Major fragment ions arise from loss of NH₂ (m/z 188.98) and sequential loss of HBr (m/z 107.04) [1] [4]. High-resolution mass spectrometry (HRMS) confirms the elemental composition with negligible error (< 5 ppm).
5-Bromo-2,4-diamino-6-hydroxypyrimidine exhibits dynamic tautomeric equilibria in solution, primarily involving the lactam-lactim system and amino-imino transformations. The dominant species in polar aprotic solvents (e.g., DMSO) is the lactam tautomer (5-bromo-2,6-diamino-4(3H)-pyrimidinone), evidenced by NMR chemical shifts and the absence of hydroxyl proton signals [7] [10]. This tautomer benefits from intramolecular hydrogen bonding between the N1-H and the C2-amino group, stabilizing the six-membered ring conformation. In contrast, non-polar environments slightly favor the lactim form (5-bromo-2,4-diamino-6-hydroxypyrimidine), though its population remains low (<10% in chloroform) based on UV-Vis absorption studies of analogous pyrimidines [6].
The bromine atom at C5 exerts a significant electron-withdrawing effect, modulating the tautomeric equilibrium constant (Kₜ) relative to non-brominated analogs. This substituent reduces electron density at N1, enhancing N-H acidity in the lactam form and facilitating proton exchange kinetics. The compound exhibits prototropic tautomerism with pH dependence:
Variable-temperature NMR studies in DMSO-d₆ reveal restricted rotation about the C4-NH₂ bond, evidenced by broadening of amino proton signals below 25°C. This suggests a rotational energy barrier of approximately 45–50 kJ/mol, likely due to resonance stabilization and partial double-bond character in the pyrimidine ring [4]. Solvent-dependent conformational changes are minimal due to the compound's rigidity, though hydrogen-bonding solvents (e.g., methanol) promote planarization of amino groups relative to the heterocyclic plane.
Table 3: Tautomeric and Conformational Properties
Property | Behavior | Characterization Method |
---|---|---|
Dominant Tautomer (DMSO) | Lactam (4-oxo) form | ¹H NMR (absence of OH signal) |
Key Intramolecular H-bond | N1-H···N-H₂ (C2 position) | FTIR, NMR chemical shift analysis |
pKₐ (N-H Deprotonation) | 8.84 ± 0.50 (Predicted) | Computational prediction |
Amino Group Rotation | Restricted rotation at <25°C (ΔG‡ ≈ 48 kJ/mol) | Variable-temperature ¹H NMR |
Solvent Dependence | Increased lactim population in non-polar solvents | UV-Vis spectroscopy of analogs |
CAS No.: 15769-56-9
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1